InChI=1S/C13H20/c1-9(2)12-6-7-13(10(3)4)11(5)8-12/h6-10H,1-5H3
. The Canonical SMILES representation is CC1=C(C=CC(=C1)C(C)C)C(C)C
.
While 1,4-diisopropyl-2-methylbenzene can be extracted from natural sources, it is often synthesized through various methods for research purposes. One common approach involves the Friedel-Crafts alkylation of toluene with propene in the presence of an acidic catalyst. [] The reaction conditions, such as catalyst type and temperature, can influence the yield and selectivity of 1,4-diisopropyl-2-methylbenzene formation.
1,4-Diisopropyl-2-methylbenzene undergoes various chemical reactions typical of aromatic compounds. It can participate in electrophilic aromatic substitution reactions, allowing for the introduction of different functional groups onto the benzene ring. [] Additionally, the isopropyl groups can undergo oxidation reactions, leading to the formation of corresponding alcohols or ketones. []
1,4-Diisopropyl-2-methylbenzene is a colorless liquid with a characteristic pleasant odor. [] It has a boiling point of 177°C and a melting point of -68°C. [] It is insoluble in water but soluble in organic solvents like ethanol, ether, and chloroform. [] The presence of bulky isopropyl groups contributes to its relatively high boiling point compared to other benzene derivatives.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: